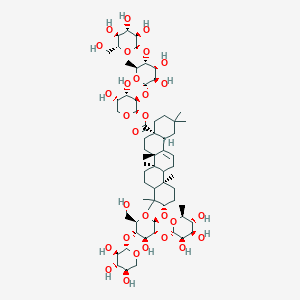

Helianthoside 1

説明

Helianthoside 1 is a triterpenoid asterosaponin first isolated from the starfish Heliaster helianthus . Helianthoside 1 has garnered interest due to its structural novelty and implications for understanding structure-activity relationships (SAR) in saponins, particularly in cytotoxicity and adjuvant functions.

特性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O29/c1-25-36(69)40(73)44(77)53(84-25)92-51-47(80)49(90-52-43(76)37(70)29(67)23-82-52)32(22-66)87-57(51)88-35-13-14-61(7)33(60(35,5)6)12-15-63(9)34(61)11-10-27-28-20-59(3,4)16-18-64(28,19-17-62(27,63)8)58(81)93-56-50(38(71)30(68)24-83-56)91-54-46(79)42(75)48(26(2)85-54)89-55-45(78)41(74)39(72)31(21-65)86-55/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41-,42+,43+,44+,45+,46+,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLBXTNYZCUPNV-LMPGLMATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)CO)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347734 | |

| Record name | Helianthoside 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139051-63-1 | |

| Record name | Helianthoside 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Helianthoside 1 involves multiple steps, including glycosylation reactions to attach sugar moieties to the triterpene backbone. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of Helianthoside 1 is often achieved through extraction from natural sources, followed by purification processes. The extraction involves using solvents to isolate the compound from plant materials, and purification is done using chromatographic techniques .

化学反応の分析

Types of Reactions: Helianthoside 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triterpene backbone.

Substitution: Substitution reactions can occur at specific positions on the sugar moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require specific catalysts and solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Helianthoside 1 .

科学的研究の応用

Helianthoside 1 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying glycosylation reactions and triterpenoid synthesis.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

Industry: Helianthoside 1 is used in the development of natural product-based pharmaceuticals and cosmetics

作用機序

The mechanism of action of Helianthoside 1 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

類似化合物との比較

Structural Insights :

- The C3-sulphated xylopyranose in Helianthoside 1 contrasts with the branched sugar chains in Helianthoside 2 and saponinum album, suggesting divergent interactions with cellular receptors.

- The formyl group at C4 in Helianthoside 2 and hydroxyl group at C23 in saponinum album may influence hydrogen bonding and membrane permeability .

Functional Comparison and Cytotoxicity Enhancement

Cytotoxicity of Saponins Alone

At 1.5 µg mL⁻¹, Helianthoside 1 and 2 exhibited minimal cytotoxicity, allowing 90% cell survival in HER14 and NIH-3T3 cells. In contrast, quillaja saponin and saponinum album showed moderate cytotoxicity at similar concentrations .

Enhancement of Chimeric Toxin Activity

When combined with a saporin-epidermal growth factor chimeric toxin, the enhancement factors (EF) of cytotoxicity differed markedly:

Key Findings :

- Sugar Chain Complexity : Quillaja saponin and saponinum album, with branched glycosylation, showed significantly higher EF than Helianthoside 1/2, suggesting that sugar chain complexity enhances toxin internalization .

Discussion: Structural Determinants of Bioactivity

Role of the Sulphate Group

The C3-sulphate in Helianthoside 1 may reduce membrane penetration due to increased hydrophilicity, explaining its low EF . In contrast, lipophilic groups (e.g., formyl in Helianthoside 2) may improve membrane interaction .

Aglycone vs. Glycosylation Effects

While the triterpenoid aglycone is essential for bioactivity, glycosylation patterns dominate functional outcomes. For example:

- Branched Chains (saponinum album): Enable receptor targeting.

- Linear Chains (Helianthoside 1): Limit cellular uptake efficiency.

Controversies and Knowledge Gaps

- Formyl Group Role : Sołtysik et al. (1995) proposed the C4 formyl group enhances adjuvant activity, but this remains unverified in cytotoxicity studies .

- Sulphate vs. Hydroxyl : The impact of substituting sulphate (Helianthoside 1) with hydroxyl (saponinum album) at C3 requires further SAR analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。